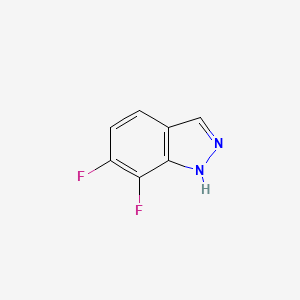

6,7-Difluoro-1H-indazole

Description

Significance of Indazole Heterocycles in Modern Drug Discovery and Development

The indazole scaffold, a bicyclic aromatic heterocycle comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, has emerged as a "privileged structure" in the field of medicinal chemistry. samipubco.com This designation stems from its ability to interact with a multitude of biological targets, making it a valuable framework for the development of therapeutic agents across a wide range of diseases. samipubco.combenthamdirect.com Although indazole derivatives are rarely found in nature, synthetic compounds incorporating this nucleus exhibit a vast spectrum of pharmacological activities. nih.govnih.gov

The versatility of the indazole ring system is a key attribute, allowing for diverse substitutions that can fine-tune the molecule's pharmacological profile. researchgate.netpnrjournal.com Its unique chemical properties and tautomeric forms make it a versatile precursor for synthesizing various other heterocyclic compounds. researchgate.netigi-global.com Consequently, the indazole moiety is a core component in numerous commercially available drugs and investigational compounds, underscoring its therapeutic importance. benthamdirect.comresearchgate.netnih.gov The broad biological activities attributed to indazole-containing compounds include anti-inflammatory, anti-cancer, antimicrobial, antiviral, anti-diabetic, and neuroprotective properties, among others. nih.govigi-global.combiotech-asia.orglongdom.orgresearchgate.netbenthamdirect.com This wide-ranging bioactivity has solidified the indazole scaffold's status as a cornerstone in modern drug discovery and development programs. researchgate.netpnrjournal.comlongdom.org

Table 1: Reported Biological Activities of Indazole Derivatives

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Anti-tumor / Anti-cancer | Oncology | nih.govresearchgate.netrsc.org |

| Anti-inflammatory | Inflammation & Immunology | nih.govbiotech-asia.orgresearchgate.net |

| Antimicrobial / Antibacterial | Infectious Diseases | nih.govlongdom.orgresearchgate.net |

| Antifungal | Infectious Diseases | benthamdirect.comnih.gov |

| Anti-HIV / Antiviral | Infectious Diseases | nih.govresearchgate.net |

| Anti-hypertensive | Cardiovascular | researchgate.net |

| Anti-arrhythmic | Cardiovascular | benthamdirect.comnih.gov |

| Analgesic & Antipyretic | Pain & Fever Management | biotech-asia.org |

| Kinase Inhibition (e.g., FGFR, Pim, ROCK1) | Oncology, Various | nih.govnih.gov |

Overview of Fluorinated Indazole Derivatives in Current Pharmaceutical Research

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmaceutical properties. tandfonline.combohrium.com Given that fluorine is the most electronegative element, its introduction can profoundly modulate a compound's physicochemical characteristics, such as metabolic stability, membrane permeability, pKa, and binding affinity to target proteins. tandfonline.combohrium.comnih.govacs.org The substitution of hydrogen with a fluorine atom often leads to improved metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes. bohrium.commdpi.com This modification can also increase binding affinity without a significant steric increase, as the van der Waals radius of fluorine is only slightly larger than that of hydrogen. tandfonline.com

In the context of the indazole scaffold, fluorination has become a standard procedure for lead optimization. nih.govselvita.com Research has shown that the position of fluorine substitution on the indazole ring can dramatically influence biological activity and selectivity. For instance, a study on Rho kinase (ROCK1) inhibitors revealed that placing a fluorine atom at the C6 position of the indazole ring significantly enhanced inhibitory potency (IC50 = 14 nM) compared to substitution at the C4 position (IC50 = 2500 nM). nih.gov Similarly, the development of fibroblast growth factor receptor (FGFR) inhibitors has benefited from the use of fluorinated phenyl groups attached to the indazole core, leading to compounds with potent enzymatic and antiproliferative activities. nih.gov The development of new synthetic methods for the controlled, regioselective introduction of fluorine into heterocyclic compounds like indazole remains an active and important area of chemical research. sci-hub.seorganic-chemistry.org

Table 2: Examples of Fluorinated Indazole Derivatives in Research

| Compound/Derivative Class | Key Structural Feature | Reported Research Application/Finding | Reference |

|---|---|---|---|

| 6-Fluoroindazole | Fluorine at C6 | Significantly enhanced ROCK1 inhibitory potency (IC50 = 14 nM) and oral bioavailability (61%). | nih.gov |

| 4-Fluoroindazole | Fluorine at C4 | Showed low potency as a ROCK1 inhibitor (IC50 = 2500 nM). Also used as a building block for dyes and semiconductors. | nih.govossila.com |

| Indazole with 2,6-difluoro-3-methoxyphenyl group | Difluorinated phenyl moiety | Identified as a potent FGFR1/2 inhibitor with strong antiproliferative activity. | nih.gov |

| Fluorinated Indazole Derivatives | General fluorination | Designed as muscarinic receptor positive allosteric modulators (M1-PAMs) for potential Alzheimer's disease treatment. | nih.gov |

| 5,6-Difluoro-1H-indazole | Fluorine at C5 and C6 | Used in the synthesis of kinase inhibitors (e.g., c-Met inhibitors). |

Research Focus on 6,7-Difluoro-1H-indazole and its Structurally Related Analogues

Within the broader class of fluorinated indazoles, the 6,7-difluoro substitution pattern has been a subject of specific synthetic and investigational interest. The presence of two adjacent fluorine atoms on the benzene portion of the indazole ring creates a unique electronic profile that can be exploited in drug design.

The synthesis of the core this compound scaffold and its derivatives has been described through various chemical routes. One established method involves the reaction of an appropriately substituted ortho-fluoro carbonyl compound, such as 2',3'-difluoroacetophenone (B1297514), with hydrazine (B178648). researchgate.net This approach has been successfully used to prepare 6,7-difluoro-3-methyl-1H-indazole . researchgate.net Another synthetic pathway utilizes the cyclization of a difluorinated benzonitrile (B105546) with hydrazine hydrate (B1144303) to yield the indazole core, which can then be further functionalized. For example, 7-fluoro-1H-indazol-3-amine (an intermediate for a 7-fluoro analogue) was prepared from 2,3-difluoro-6-methoxybenzonitrile. acs.org

Research into the biological properties of these analogues has yielded specific findings. A study focused on potential nitric oxide synthase (NOS) inhibitors prepared and characterized 6,7-difluoro-3-methyl-1H-indazole and its nitrated derivative, 6,7-difluoro-3-methyl-5-nitro-1H-indazole . researchgate.net The introduction of the nitro group at the 5-position was the expected outcome based on the reactivity of the indazole ring. researchgate.net Further derivatization at the 3-position has also been explored, leading to compounds such as 6,7-difluoro-1H-indazol-3-amine and N-(6,7-difluoro-1H-indazol-3-yl)butanamide , which serve as building blocks or compounds for further investigation into potential therapeutic applications. ontosight.ai These studies highlight the ongoing effort to synthesize and evaluate 6,7-difluorinated indazoles to understand how this specific substitution pattern influences molecular properties and biological activity.

Table 3: Research Findings on this compound and its Analogues

| Compound Name | Key Research Finding/Application | Reference |

|---|---|---|

| 6,7-Difluoro-3-methyl-1H-indazole | Synthesized from 2',3'-difluoroacetophenone and hydrazine; studied as a potential nitric oxide synthase (NOS) inhibitor. | researchgate.net |

| 6,7-Difluoro-3-methyl-5-nitro-1H-indazole | Prepared by nitration of 6,7-difluoro-3-methyl-1H-indazole for studies related to NOS inhibition. | researchgate.net |

| 6,7-Difluoro-1H-indazol-3-amine | Investigated for its potential biological activities, including as a building block for protein kinase inhibitors. | |

| N-(6,7-difluoro-1H-indazol-3-yl)butanamide | A synthetic derivative under investigation for potential pharmacological activities. | ontosight.ai |

| 7-Fluoro-1-(3-(aminomethyl)benzyl)-1H-indazol-3-amine | Synthesized as part of a series of allosteric CC-chemokine receptor 4 (CCR4) antagonists. | acs.org |

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

6,7-difluoro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIDYFNVUPPDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6,7 Difluoro 1h Indazole and Its Derivatives

Strategic Approaches to 1H-Indazole Core Construction with Defined Fluorine Substituents

The construction of the 1H-indazole ring system with specific fluorine substitution patterns, such as in 6,7-Difluoro-1H-indazole, requires regioselective synthetic strategies. These approaches can be broadly categorized into the cyclization of pre-fluorinated precursors and transition metal-catalyzed C-H activation/amination reactions.

This strategy involves the use of starting materials that already contain the requisite fluorine atoms on the aromatic ring. The final step is the formation of the pyrazole (B372694) ring fused to the fluorinated benzene (B151609) core.

A practical and straightforward method for synthesizing 1H-indazoles involves the condensation of o-fluorobenzaldehydes with hydrazine (B178648). nih.govacs.orguq.edu.au This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) of the ortho-fluorine atom to form the indazole ring. For the synthesis of this compound, 2,3-difluorobenzaldehyde serves as the key starting material. The reaction is typically carried out at elevated temperatures using hydrazine hydrate (B1144303), which can also act as the solvent. researchgate.netchemicalbook.com

A significant challenge in the direct condensation of o-fluorobenzaldehydes with hydrazine is the competing Wolf-Kishner reduction, which can lead to the formation of fluorotoluenes as byproducts. nih.govresearchgate.net To circumvent this issue, a modified approach utilizes the O-methyloximes of the o-fluorobenzaldehydes. The condensation of these O-methyloxime derivatives with hydrazine effectively eliminates the competitive reduction pathway, leading to higher yields of the desired indazole product. nih.govacs.orguq.edu.au

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Difluorobenzaldehyde | Hydrazine monohydrate | 180°C, 10 hours | 7-Fluoro-1H-indazole | 45% | chemicalbook.com |

| Substituted 2-Fluorobenzaldehyde | Hydrazine hydrate | Reflux, 12-48 hours | Corresponding Fluoro-1H-indazole | Not specified | chemicalbook.com |

| o-Fluorobenzaldehyde O-Methyloximes (E-isomers) | Hydrazine | Optimized to avoid Wolf-Kishner reduction | Corresponding Indazole | Improved yields | nih.govacs.orguq.edu.au |

Another powerful method for constructing the indazole core relies on the intramolecular cyclization of arylhydrazones derived from polyfluorinated aromatic ketones or aldehydes. nih.gov In this approach, an arylhydrazone bearing an ortho-fluorine substituent is deprotonated to generate a hydrazone anion. This anion then acts as an internal nucleophile, displacing the ortho-fluorine atom via a nucleophilic aromatic substitution (SNAr) mechanism to close the ring. nih.gov

The presence of multiple electron-withdrawing fluorine atoms on the aromatic ring enhances its susceptibility to nucleophilic attack, facilitating the cyclization step. This methodology can be adapted into a one-pot domino process, where the formation of the arylhydrazone is immediately followed by base-induced cyclization, providing an efficient route to variously substituted 1-aryl-1H-indazoles. nih.gov

| Precursor Type | Key Reaction Step | Product Type | Yield Range | Reference |

|---|---|---|---|---|

| Arylhydrazones from 2-fluoro-5-nitro-acetophenone | Deprotonation and SNAr ring closure | 1-Aryl-5-nitro-1H-indazoles | 73-96% (one-pot) | nih.gov |

| Arylhydrazones from 2-fluoro-5-nitro-benzaldehyde | Deprotonation and SNAr ring closure | 1-Aryl-5-nitro-1H-indazoles | 63-73% | nih.gov |

Transition metal catalysis offers modern and efficient alternatives for the synthesis of indazoles, often under milder conditions and with broader functional group tolerance. These methods typically involve the formation of a C-N bond through intramolecular C-H activation and amination.

Palladium-catalyzed reactions have been developed for the synthesis of 1H-indazoles through the intramolecular C-H amination of hydrazones. nih.govnih.gov This method involves the cyclization of arylhydrazones, where a C-H bond ortho to the hydrazone moiety is activated by a palladium catalyst. A catalytic amount of Pd(OAc)₂ is often used, sometimes in the presence of co-oxidants like Cu(OAc)₂ or AgOCOCF₃, to facilitate the C-N bond formation and regenerate the active catalyst. nih.gov This approach is compatible with a variety of functional groups and allows for the synthesis of diversely substituted indazoles. nih.govnih.gov The reaction proceeds under relatively mild conditions and provides a direct route from readily available hydrazones to the indazole core. nih.gov

| Substrate | Catalyst System | Key Feature | Product | Reference |

|---|---|---|---|---|

| Arylhydrazones | Pd(OAc)₂, Cu(OAc)₂, AgOCOCF₃ | Catalytic C-H activation and intramolecular amination | 3-Aryl/Alkylindazoles | nih.gov |

| Aminohydrazones | Palladium catalyst (ligand-free) | Intramolecular C-H amination | 1H-Indazoles | nih.gov |

Copper-catalyzed methods provide an economical and effective strategy for indazole synthesis. One prominent approach is the copper-mediated intramolecular Ullmann-type cyclization. acs.org This reaction typically involves the cyclization of a hydrazone derived from an ortho-haloaryl aldehyde or ketone. For instance, a hydrazone formed from a difluorinated benzaldehyde can undergo an intramolecular cyclization catalyzed by a copper source to yield the corresponding difluoro-1H-indazole. acs.org

Another variation is the Cu₂O-mediated cyclization of o-haloaryl N-tosylhydrazones. researchgate.net These reactions involve the formation of an N-N bond or a C-N bond facilitated by the copper catalyst, leading to the indazole ring system. Copper-catalyzed methods are often characterized by their operational simplicity and tolerance to various functional groups. researchgate.net

| Substrate Type | Catalyst/Mediator | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Hydrazone from fluorinated benzaldehyde | Copper catalyst | Intramolecular Ullmann cyclization | Fluorinated 1H-Indazole | acs.org |

| o-Haloaryl N-Tosylhydrazones | Cu₂O | Intramolecular cyclization | 1H-Indazoles | researchgate.net |

Innovations in Protecting Group Strategies for Enhanced Synthetic Yields and Functional Group Tolerance

The presence of two nitrogen atoms in the indazole ring presents a challenge in regioselective synthesis, often necessitating the use of protecting groups to direct reactions to the desired position. For electron-deficient indazoles such as this compound, the selection of an appropriate protecting group is crucial for achieving high yields and ensuring tolerance of various functional groups in subsequent reactions.

Innovations in this area have moved towards the use of protecting groups that not only mask a reactive site but also influence the electronic properties of the indazole ring, thereby modulating its reactivity. The choice of protecting group can significantly impact the outcome of subsequent functionalization steps.

A common strategy for directing functionalization to the C3 position of the indazole core involves the protection of the N1 or N2 position. The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to be effective for the regioselective protection of the N2 position of indazoles. This allows for subsequent regioselective C3 lithiation and reaction with a range of electrophiles. The SEM group can be readily removed under mild conditions, making it a valuable tool in the synthesis of complex indazole derivatives.

Another important consideration is the thermodynamic versus kinetic control of N-protection. Under mildly acidic conditions, regioselective protection of indazoles at the N2 position is often observed. Conversely, thermodynamic conditions tend to favor protection at the N1 position. This dichotomy allows for selective synthesis of either the N1 or N2 protected isomer, which can then be carried forward in a synthetic sequence.

The tert-butoxycarbonyl (Boc) group is another widely used protecting group in indazole chemistry. Its introduction at the N1 position can be achieved under standard conditions and it provides good stability during subsequent reactions. The Boc group can be removed under acidic conditions, providing a versatile handle for synthetic transformations.

Table 1: Protecting Group Strategies for Indazole Derivatives

| Protecting Group | Position of Protection | Conditions for Introduction | Conditions for Removal | Key Advantages |

| SEM | N2 | SEM-Cl, NaH, DMF | TBAF in THF or aq. HCl in EtOH | Directs regioselective C3-lithiation. |

| Boc | N1 | (Boc)₂O, DMAP, CH₂Cl₂ | TFA or HCl in an inert solvent | Good stability and widely used. |

| Trityl | N2 | Trityl chloride, Et₃N, CH₂Cl₂ | Mild acid (e.g., TFA in CH₂Cl₂) | Bulky group that can direct regioselectivity. |

| Benzyl | N1 and N2 mixture | Benzyl bromide, K₂CO₃, DMF | Hydrogenolysis (H₂, Pd/C) | Stable to a wide range of conditions. |

Regioselective Functionalization and Derivatization of the this compound Core

The functionalization of the this compound core is a critical step in the synthesis of advanced drug candidates. The electron-withdrawing nature of the two fluorine atoms significantly influences the reactivity of the indazole ring system, dictating the regioselectivity of substitution reactions.

The electronic properties of this compound make the benzene ring electron-poor, which deactivates it towards electrophilic aromatic substitution (EAS). However, the pyrazole ring remains susceptible to attack. The C3 position is generally the most reactive site for electrophilic substitution and deprotonation-functionalization sequences.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of the indazole nucleus. By employing a directing group at the N1 position, it is possible to achieve regioselective deprotonation at the C7 position. However, in the case of this compound, the C7 position is already occupied by a fluorine atom. Therefore, functionalization would be directed to other available positions, with the C3 position being a prime candidate for functionalization via deprotonation with a strong base followed by quenching with an electrophile.

Halogenation of the indazole core can provide useful handles for further cross-coupling reactions. For instance, iodination at the C3 position can be achieved using iodine and a base, furnishing a versatile intermediate for Suzuki, Sonogashira, and other palladium-catalyzed cross-coupling reactions.

Table 2: Directed Substitution Reactions on the Indazole Ring System

| Reaction Type | Position | Reagents and Conditions | Expected Outcome for this compound |

| Iodination | C3 | I₂, KOH, DMF | Regioselective formation of 3-iodo-6,7-difluoro-1H-indazole. |

| Bromination | C3 | NBS, CH₃CN | Formation of 3-bromo-6,7-difluoro-1H-indazole. |

| Nitration | C5 | HNO₃, H₂SO₄ | Nitration is expected to be difficult due to the deactivating fluorine atoms. If it occurs, the C5 position is a likely site. |

| Formylation | C3 | Selectfluor, DMSO, microwave | C3-formylation is a plausible transformation. thieme-connect.de |

Selective Alkylation and Acylation at the N1 and N2 Nitrogen Atoms

The selective alkylation or acylation of the N1 and N2 positions of the indazole ring is a fundamental challenge in the synthesis of indazole-based drugs. d-nb.infonih.govnih.govbeilstein-journals.orgbeilstein-journals.org The ratio of N1 to N2 substitution is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile, as well as the electronic nature of the substituents on the indazole ring. d-nb.infonih.govbeilstein-journals.org

For electron-deficient indazoles like this compound, the situation is further complicated. The electron-withdrawing fluorine atoms increase the acidity of the N-H proton, facilitating deprotonation. The resulting indazolide anion has two nucleophilic centers at N1 and N2.

Generally, the use of polar aprotic solvents like DMF tends to favor N1 alkylation, while nonpolar solvents like THF can lead to a higher proportion of the N2 isomer. The choice of base also plays a critical role. Strong, non-coordinating bases may favor the thermodynamically more stable N1 product, while bases with coordinating cations can direct alkylation to the N2 position.

Recent studies have shown that highly selective N1-alkylation of indazoles can be achieved under thermodynamically controlled conditions. nih.gov Conversely, selective N2-alkylation can be accomplished using specific reagents such as alkyl 2,2,2-trichloroacetimidates in the presence of a strong acid catalyst. wuxibiology.com

Table 3: Regioselective N-Alkylation of Indazoles with Electron-Withdrawing Substituents

| Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) |

| n-Pentyl bromide | NaH | THF | >99:1 (for 3-COMe-indazole) | - |

| Ethyl bromide | K₂CO₃ | DMF | 1:1 (for 6-nitro-1H-indazole) | - |

| Isopropyl iodide | NaH | DMF | 38:46 (for 5-bromo-indazole-3-carboxylate) | 84 |

| Methyl 2,2,2-trichloroacetimidate | TfOH | Dioxane | 0:100 | High |

Data is for analogous substituted indazoles and is indicative of the expected selectivity for this compound.

Synthesis of Advanced this compound-Containing Scaffolds for Targeted Drug Design

The this compound core is a valuable starting material for the synthesis of more complex molecular architectures for targeted drug design. nih.govnih.gov The fluorine atoms can participate in favorable interactions with biological targets and improve the pharmacokinetic profile of the molecule.

One common strategy for elaborating the indazole scaffold is through palladium-catalyzed cross-coupling reactions. researchgate.net For example, a 3-halo-6,7-difluoro-1H-indazole can be coupled with a variety of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination) to introduce diverse substituents at the C3 position.

Furthermore, the N1 or N2 positions can be functionalized with side chains that contain additional reactive handles, allowing for the construction of bifunctional molecules or compounds with extended pharmacophores. For instance, an alkyl chain with a terminal amine or carboxylic acid can be introduced at the N1 position, providing a point for further derivatization.

The development of novel kinase inhibitors is an area where the this compound scaffold has shown significant promise. The indazole ring can act as a hinge-binding motif, and the substituents at various positions can be tailored to achieve high potency and selectivity for a particular kinase.

Table 4: Examples of Advanced Scaffolds Derived from Fluoro-Indazoles in Drug Design

| Scaffold Type | Key Synthetic Transformation | Therapeutic Target (Example) |

| 3-Aryl-indazoles | Suzuki coupling at C3 | Kinase inhibitors |

| 3-Amino-indazoles | Buchwald-Hartwig amination at C3 | Various enzymes and receptors |

| N1-Substituted indazoles with functionalized side chains | Selective N1-alkylation | PROTACs and other targeted therapies |

| Fused indazole systems | Intramolecular cyclization reactions | Novel heterocyclic drug candidates |

Chemical Reactivity and Transformation Studies of 6,7 Difluoro 1h Indazole

Investigation of Electrophilic Aromatic Substitution Reaction Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic systems. wikipedia.orgmasterorganicchemistry.com In the case of the 1H-indazole scaffold, the benzene (B151609) ring is generally susceptible to attack by electrophiles. However, the reactivity and regioselectivity of this process are heavily dictated by the nature and position of substituents.

The 6,7-difluoro substitution pattern on the 1H-indazole ring introduces a strong deactivating effect due to the inductive electron-withdrawing nature of the fluorine atoms. This deactivation makes electrophilic aromatic substitution reactions more challenging to carry out compared to the unsubstituted 1H-indazole. Research into the nitration of the closely related 6,7-difluoro-3-methyl-1H-indazole demonstrates this principle. researchgate.net The reaction is reported to be difficult, proceeding to the expected product only under forcing conditions, which underscores the deactivating influence of the gem-difluoro moiety. researchgate.net Despite this deactivation, substitution is directed to the C5 position, which is meta to the C6-fluoro and para to the C7-fluoro atom, a common outcome for nitration on the parent 1H-indazole ring system. researchgate.net

Analysis of Nitration Reactivity in 6,7-Difluoro-3-methyl-1H-indazole

The nitration of 6,7-difluoro-3-methyl-1H-indazole serves as a specific and informative example of electrophilic aromatic substitution on this scaffold. Studies have shown that when subjected to strongly acidic nitrating conditions, the reaction yields a single primary product. researchgate.net

| Reactant | Reaction | Product | Reference |

|---|---|---|---|

| 6,7-Difluoro-3-methyl-1H-indazole | Nitration | 6,7-Difluoro-3-methyl-5-nitro-1H-indazole | researchgate.net |

Studies on the Reactivity and Tautomerism of the Indazole Nitrogen Atoms (N1 and N2)

The indazole ring system exhibits annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole. nih.govthieme-connect.de For most indazole derivatives, the 1H-tautomer is thermodynamically more stable and is therefore the predominant form in solution and the solid state. nih.govnih.gov This equilibrium is a critical factor in understanding the reactivity of the pyrazole (B372694) nitrogen atoms, particularly in N-alkylation reactions, which can potentially occur at either the N1 or N2 position, leading to a mixture of regioisomers. nih.govnih.gov

The regiochemical outcome of N-alkylation is influenced by several factors, including the reaction conditions (base, solvent, electrophile) and the electronic properties of substituents on the indazole ring. nih.govbeilstein-journals.org Electron-withdrawing groups, especially at the C7 position, have been shown to impact the N1/N2 selectivity. For instance, studies on 7-nitro- and 7-carboxy-substituted indazoles revealed a strong preference for alkylation at the N2 position. nih.govbeilstein-journals.orgd-nb.info Given that fluorine at C7 is also a potent electron-withdrawing group, it is plausible that 6,7-difluoro-1H-indazole would exhibit a similar propensity for N2 functionalization under certain conditions, driven by electronic effects that alter the nucleophilicity and steric accessibility of the N1 and N2 atoms. nih.gov

| Tautomer | Structure Name | General Stability |

|---|---|---|

| 1H-Indazole | Generally more stable |

| 2H-Indazole | Generally less stable |

Exploration of Oxidation and Reduction Processes of Functional Groups on the Difluoroindazole Ring

The functionalization of the this compound core opens avenues for subsequent chemical modifications through oxidation and reduction reactions. These transformations typically target appended functional groups rather than the stable aromatic ring system itself. mdpi.com

For example, the nitro group of 6,7-difluoro-3-methyl-5-nitro-1H-indazole, synthesized via electrophilic nitration, represents a versatile functional handle. This nitro group can be readily reduced to an amino group (6,7-difluoro-3-methyl-1H-indazol-5-amine) using standard reduction methods, such as catalytic hydrogenation or treatment with reducing metals like tin or iron in acidic media. This transformation is crucial for introducing a nucleophilic site on the benzene ring, enabling further derivatization.

Conversely, oxidative processes can be applied to other functionalized derivatives. Should an alkyl or formyl group be present on the ring, it could be oxidized to the corresponding carboxylic acid or aldehyde. For instance, a methyl group at a position like C3 could potentially be oxidized to a carboxylic acid under strong oxidizing conditions, while an aldehyde group could be converted to a carboxylic acid using milder oxidants. These standard transformations highlight the utility of the this compound scaffold in building more complex molecular architectures.

| Starting Functional Group | Transformation | Resulting Functional Group | Example Reagents |

|---|---|---|---|

| Nitro (-NO₂) | Reduction | Amino (-NH₂) | H₂, Pd/C; Sn/HCl |

| Aldehyde (-CHO) | Oxidation | Carboxylic Acid (-COOH) | KMnO₄; CrO₃ |

| Aldehyde (-CHO) | Reduction | Alcohol (-CH₂OH) | NaBH₄; LiAlH₄ |

Pharmacological Research and Biological Evaluation of 6,7 Difluoro 1h Indazole Derivatives

Investigation of Diverse Biological Activities

Derivatives of 6,7-difluoro-1H-indazole have been the subject of preliminary research to explore their potential across a spectrum of biological activities. The unique electronic properties conferred by the two fluorine atoms at the 6 and 7 positions of the indazole ring are thought to influence their interactions with biological targets, making them interesting candidates for drug discovery programs.

Anticancer and Antitumor Efficacy Studies

The indazole nucleus is a key component in several approved anticancer drugs, which has spurred investigations into the oncological potential of its derivatives. Research indicates that this compound has been explored as a potential anticancer agent, with some of its derivatives demonstrating inhibitory effects on various cancer cell lines. smolecule.com The presence of fluorine substituents is believed to augment lipophilicity and metabolic stability, thereby improving the interaction of these compounds with their biological targets. smolecule.com However, detailed studies providing specific data on the cytotoxic activity of this compound derivatives against a panel of cancer cell lines, including IC50 values, are not widely available in the public domain. While the broader class of indazole derivatives has shown significant antitumor activity, specific efficacy studies focusing solely on this compound derivatives are still in nascent stages.

Anticancer Activity of Selected Indazole Derivatives (General)

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1H-indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | 5.15 | scispace.com |

| 1H-indazole-3-amine derivative (6o) | A549 (Lung) | >40 | scispace.com |

| 1H-indazole-3-amine derivative (6o) | PC-3 (Prostate) | >40 | scispace.com |

| 1H-indazole-3-amine derivative (6o) | Hep-G2 (Hepatoma) | >40 | scispace.com |

Note: The data in this table is for general indazole derivatives and not specifically for this compound derivatives, as specific data for the latter is limited.

Antimicrobial Properties, Including Antibacterial and Antifungal Activities

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory potential of indazole derivatives is an active area of research. Preliminary studies have suggested that this compound may possess anti-inflammatory properties. smolecule.com Computational studies on 1H-indazole analogs have explored their potential as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. One such in silico study highlighted a compound containing a difluorophenyl group, which showed significant binding affinity for the COX-2 enzyme. However, this study did not specifically identify the compound as a this compound derivative and lacked experimental validation. While general indazole derivatives have demonstrated anti-inflammatory effects through mechanisms such as the inhibition of pro-inflammatory cytokines, detailed in vivo or in vitro studies specifically characterizing the anti-inflammatory and immunomodulatory effects of this compound derivatives are not extensively documented in the current scientific literature.

Antiviral and Anti-HIV Activity Profiles

The broad biological activity of indazole compounds has led to their investigation against various viral pathogens. While indazole derivatives, in general, have been explored for anti-HIV and other antiviral activities, there is a notable lack of specific research findings concerning the antiviral profiles of this compound derivatives. Dedicated studies are required to determine if this particular substitution pattern confers any significant advantage in antiviral efficacy.

Enzyme Inhibition and Modulation Studies

The 1H-indazole scaffold is a versatile template for designing enzyme inhibitors. While there is a wealth of information on various indazole derivatives as inhibitors of enzymes such as nitric oxide synthase, cyclooxygenase, fibroblast growth factor receptors (FGFRs), indoleamine 2,3-dioxygenase (IDO), epidermal growth factor receptor (EGFR), extracellular signal-regulated kinase (ERK), Pim kinases, poly(ADP-ribose) polymerase (PARP), and tyrosine kinases, specific and detailed research on the inhibitory activity of this compound derivatives against this broad range of enzymes is not extensively reported. The fluorine substitution at the 6 and 7 positions could significantly influence the binding affinity and selectivity of these compounds, warranting further focused investigation.

Receptor Antagonism and Agonism

Indazole derivatives have been successfully developed as modulators of various receptors, including serotonin (B10506) 5-HT3 receptors, estrogen receptors, α2-adrenoceptors, and the cystic fibrosis transmembrane conductance regulator (CFTR). However, specific studies detailing the receptor antagonism or agonism profiles of this compound derivatives are not prominent in the available scientific literature. The unique electronic and steric properties imparted by the 6,7-difluoro substitution pattern could lead to novel receptor interaction profiles, representing an underexplored area of research.

Elucidation of Molecular Mechanisms of Action

The biological activity of this compound derivatives is underpinned by their ability to interact with specific biological targets, modulate key biochemical pathways, and influence cellular processes fundamental to disease progression.

Target Identification and Validation Through Biochemical Assays

The indazole scaffold is a recognized pharmacophore present in numerous kinase inhibitors. rsc.org Derivatives of fluorinated indazoles have been identified as potent inhibitors of several enzymes through various biochemical assays. For instance, fluorinated indazoles have been synthesized and evaluated as inhibitors of Rho kinase (ROCK1), an enzyme implicated in cardiovascular disease and cancer. rsc.org

Research into fluorinated indazoles has also identified their inhibitory activity against nitric oxide synthase (NOS) isozymes. researchgate.net Specifically, 6,7-difluoro-3-methyl-1H-indazole was prepared and characterized for its potential NOS inhibition properties. researchgate.net Further studies on a series of fluorinated indazoles demonstrated that the degree and position of fluorine substitution significantly influence the inhibitory potency and selectivity towards inducible nitric oxide synthase (iNOS) and neuronal nitric oxide synthase (nNOS). rsc.org A thermal shift assay, a biophysical technique used to identify protein-ligand interactions, led to the identification of indazole derivatives as inhibitors of glutamate (B1630785) racemase, a key enzyme in bacterial cell wall synthesis. researchgate.net

Enzymatic and anti-proliferative assays have been crucial in identifying the therapeutic targets of indazole derivatives. For example, various derivatives have been evaluated for their inhibitory activity against Fibroblast Growth Factor Receptor (FGFR) and Epidermal Growth Factor Receptor (EGFR) kinases, which are often dysregulated in cancer. nih.gov

Table 1: Inhibitory Activity of Fluorinated Indazole Derivatives on Various Enzyme Targets

| Compound Type | Target Enzyme | Assay | Key Findings |

|---|---|---|---|

| Fluorinated Indazoles | Rho kinase (ROCK1) | In vitro bioassay | 6-fluoroindazole showed an IC50 of 14 nM, while 4-fluoroindazole had an IC50 of 2500 nM. rsc.org |

| Fluorinated Indazoles | Nitric Oxide Synthase (nNOS/iNOS) | Inhibition Assay | A tetrafluoro-indazole derivative inhibited iNOS by 63% and nNOS by 83%. rsc.org |

| 1H-Indazole Derivatives | VEGFR-2 Kinase | Kinase Inhibition Assay | Several compounds exhibited potent inhibitory activities with IC50 values as low as 2.15 µM. nih.gov |

| 1H-Indazole Derivatives | FGFR1/FGFR2 Kinase | Enzymatic Assay | A derivative with a 2,6-difluoro-3-methoxyphenyl group showed IC50 values of <4.1 nM (FGFR1) and 2.0 nM (FGFR2). nih.gov |

| Indazole Derivatives | Glutamate Racemase | Thermal Shift & Enzyme Assay | Lead compounds identified with IC50 values around 6 µM. researchgate.net |

Analysis of Ligand-Receptor Binding Modes and Key Interactions

Molecular docking and computational studies have provided significant insights into how indazole derivatives bind to their protein targets. The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment in many kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region. nih.gov

Docking studies of N-substituted prolinamido indazole derivatives with ROCK1 have illustrated hydrogen bond interactions between the nitrogen atoms of the indazole ring and the backbone of Met156 in the ATP-binding pocket. nih.gov Furthermore, the terminal phenyl ring of these derivatives can participate in cation-π interactions with a key lysine (B10760008) residue (Lys105). nih.gov

In silico studies of indazole analogs targeting the serotonin 5-HT2A receptor suggest that the high potency of some derivatives may be attributed to a halogen-bonding interaction between a fluorine atom and the phenyl ring of a phenylalanine residue (Phe2345.38) within the orthosteric pocket. semanticscholar.org The inclusion of fluorine atoms can also lead to favorable close interactions with amide-NH residues in proteins, a phenomenon confirmed by X-ray crystallography. rsc.org These specific interactions are critical for the high affinity and selectivity of these compounds for their respective targets.

Influence on Critical Biochemical Pathways and Cellular Processes (e.g., Apoptosis Induction, Cell Cycle Regulation)

Indazole derivatives have demonstrated the ability to modulate critical cellular processes, particularly those involved in cancer progression, such as apoptosis and cell cycle regulation.

Several studies have shown that certain indazole derivatives can induce apoptosis in cancer cells. For example, one 1H-indazole-3-amine derivative, compound 6o, was found to induce apoptosis in K562 chronic myeloid leukemia cells in a dose-dependent manner. nih.gov Mechanistic studies revealed that this compound's pro-apoptotic effect is mediated through the inhibition of the Bcl-2 family of anti-apoptotic proteins and the p53/MDM2 pathway. nih.gov Western blot analysis confirmed a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax following treatment. nih.gov

The cell cycle is another critical process targeted by these compounds. Flow cytometry analysis has shown that treatment with indazole derivatives can lead to cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. mdpi.com For example, treatment of MCF-7 breast cancer cells with an oxadiazole derivative resulted in the arrest of cells in the G0/G1 phase of the cell cycle. researchgate.net This disruption of the cell cycle, combined with the induction of apoptosis, represents a powerful anti-cancer strategy.

Table 2: Effect of Indazole Derivative 6o on Apoptosis in K562 Cells

| Concentration of 6o (µM) | Total Apoptosis Rate (%) |

|---|---|

| 0 (Control) | Normal |

| 10 | 9.64% |

| 12 | 16.59% |

| 14 | 37.72% |

Data reflects treatment for 48 hours and includes both early and late apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogues influences their biological activity. These studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.

Impact of Fluorine Substitution Pattern on Biological Activity and Selectivity

The number and position of fluorine atoms on the indazole ring have a profound impact on the pharmacological properties of the molecule. Fluorine's high electronegativity and small size can alter a molecule's lipophilicity, metabolic stability, and binding affinity. rsc.org

SAR studies have consistently shown that the location of fluorine is critical. For instance, in a study of fluorinated indazoles as ROCK1 inhibitors, a derivative with fluorine at the C6 position (IC50 = 14 nM) was significantly more potent than its counterpart with fluorine at the C4 position (IC50 = 2500 nM). rsc.org The C6-fluoro derivative also exhibited dramatically increased oral bioavailability. rsc.org

In the context of NOS inhibition, research has indicated that increasing the number of fluorine substituents on the indazole scaffold enhances both inhibitory potency and selectivity for nNOS over iNOS. rsc.org This suggests that the fluorine atoms may form key hydrogen bonds or other favorable interactions within the active site of the enzyme. rsc.org This principle highlights the potential of the 6,7-difluoro substitution pattern to confer potent and selective biological activity.

Influence of Substituents at Various Positions of the Indazole Ring on Pharmacological Profiles

Beyond the fluorine atoms, substituents at other positions of the 1H-indazole ring play a crucial role in defining the pharmacological profile of the derivatives.

Position C3: The C3 position is a common site for modification. SAR studies on 3-substituted 1H-indazoles as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) revealed that a carbohydrazide (B1668358) moiety at this position was critical for strong inhibitory activity. nih.gov The 1H-indazole-3-amine and 1H-indazole-3-amide motifs are also pivotal for the activity of many kinase inhibitors. nih.gov

Position C4: Substituents at the C4 position have been shown to be important for activity. In the development of FGFR inhibitors based on a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole scaffold, the introduction of various carboxamide groups at the C4 position led to potent compounds, with one derivative showing an IC50 value of approximately 30.2 nM against FGFR1. semanticscholar.org

Position C6: The C6 position is also a key point for substitution. SAR studies on IDO1 inhibitors demonstrated that, along with the C4 position, the nature of the substituent group at C6 played a crucial role in determining the inhibitory potency. nih.gov

These findings collectively underscore the modular nature of the indazole scaffold, where the 6,7-difluoro pattern provides a stable and potentially advantageous core that can be further functionalized at other positions to fine-tune activity and selectivity against a wide range of biological targets.

Exploration of Chiral Properties and Enantiomeric Selectivity in Biological Systems

The inherent chirality of biological systems, from amino acids and sugars to complex macromolecules, dictates that interactions with small molecule therapeutics can be highly dependent on the stereochemistry of the drug candidate. While research has shown that achiral 1H-indazole molecules can crystallize into chiral supramolecular structures, forming helical chains in the solid state, specific studies focusing on the chiral properties and enantiomeric selectivity of this compound derivatives within biological systems are not extensively documented in publicly available research.

The introduction of substituents onto the indazole core can create chiral centers, leading to enantiomeric pairs. These enantiomers, while chemically identical in an achiral environment, often exhibit different pharmacological and toxicological profiles in the chiral environment of the body. The differential binding of enantiomers to target proteins is a cornerstone of stereoselective pharmacology. However, dedicated research into the synthesis of specific enantiomers of this compound derivatives and the subsequent evaluation of their selective interactions with biological targets such as enzymes or receptors has not been detailed in the reviewed literature. Consequently, data on whether one enantiomer possesses greater therapeutic efficacy or a more favorable safety profile over its mirror image is not available for this specific subclass of indazoles.

Preclinical Efficacy and Safety Assessment

The preclinical evaluation of new chemical entities is a critical step in drug discovery, providing essential information on their potential therapeutic efficacy and safety before consideration for human trials. This assessment for this compound derivatives involves a combination of in vitro and in vivo studies.

In Vitro Studies: Cell Line Proliferation, Cytotoxicity, and Viability Assays

The antitumor potential of novel 1H-indazole derivatives is frequently assessed through in vitro assays that measure their ability to inhibit the growth of various human cancer cell lines. A series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their anti-proliferative activity against a panel of cancer cells, including human chronic myeloid leukemia (K562), lung cancer (A549), prostate cancer (PC-3), and hepatoma (HepG-2) cell lines. nih.gov The methyl thiazolyl tetrazolium (MTT) colorimetric assay is commonly used for this purpose. nih.gov

In one such study, a derivative, compound 6o , which incorporates a difluorophenyl moiety, demonstrated promising and potent inhibitory effects, particularly against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM. nih.gov To assess the selectivity and potential for therapeutic use, the cytotoxicity of promising compounds is also tested against normal, non-cancerous cell lines. Compound 6o was evaluated against human embryonic kidney (HEK-293) cells and showed significantly lower cytotoxicity, with an IC50 value of 33.20 µM. nih.gov This indicates a favorable selectivity index (SI) of 6.45, suggesting that the compound is substantially more toxic to cancer cells than to normal cells, a desirable characteristic for a potential anticancer agent. nih.gov The positive control used in these assays, 5-fluorouracil (B62378) (5-Fu), exhibited a much lower selectivity with an SI of 0.14. nih.gov

Further mechanistic investigations revealed that compound 6o could induce apoptosis and affect the cell cycle distribution in K562 cells. nih.gov Treatment with the compound led to an increase in the G0/G1 phase cell population and a corresponding decrease in the S phase population, indicating that it exerts its antitumor effects by arresting the cell cycle. nih.gov

Table 1: In Vitro Antiproliferative Activity of Compound 6o

| Cell Line | Type of Cancer | IC50 (µM) |

| K562 | Chronic Myeloid Leukemia | 5.15 |

| A549 | Lung Cancer | 13.56 |

| PC-3 | Prostate Cancer | 17.24 |

| HepG-2 | Hepatoma | 11.32 |

| HEK-293 | Normal Kidney (Control) | 33.20 |

In Vivo Animal Models for Evaluating Therapeutic Potential and Pharmacodynamics

For the broader class of indazole derivatives, in vivo studies have been conducted. For instance, the anti-inflammatory activity of compounds like indazole, 5-aminoindazole, and 6-nitroindazole (B21905) has been evaluated using the carrageenan-induced hind paw edema model in rats. researchgate.netnih.gov These studies demonstrated that the derivatives could significantly inhibit inflammation in a dose-dependent manner. researchgate.netnih.gov

Computational Chemistry and Molecular Modeling in 6,7 Difluoro 1h Indazole Research

Molecular Docking Simulations for Predicting Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6,7-Difluoro-1H-indazole and its derivatives, docking simulations are crucial for predicting how these ligands will interact with biological targets, such as proteins and enzymes.

Research on various indazole derivatives utilizes software like AutoDock Vina to simulate the binding process. nih.gov For instance, in a study of 1H-indazole analogs as potential anti-inflammatory agents, molecular docking was used to evaluate their interaction with the Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 3NT1). researchgate.net The simulations calculate a binding affinity, typically in kcal/mol, which indicates the strength of the interaction. Compounds containing a difluorophenyl group showed significant binding results. researchgate.net The docking process involves creating a grid box around the active site of the target macromolecule and exploring various conformations of the ligand within that site to find the most favorable binding mode. nih.gov This approach helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity.

| Compound Group | Target Enzyme | Binding Affinity (kcal/mol) |

| Difluorophenyl-containing Indazole | COX-2 (3NT1) | -9.11 |

| Para-toulene-containing Indazole | COX-2 (3NT1) | -8.80 |

| 4-methoxyphenyl-containing Indazole | COX-2 (3NT1) | -8.46 |

| This table presents the binding affinities of different 1H-indazole analogs when docked with the COX-2 enzyme, as reported in a computational study. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis, Binding Stability, and Dynamic Interactions

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to study the dynamic behavior of the ligand-target complex over time. MD simulations provide a more realistic model of the biological environment by simulating the movement of atoms and molecules.

These simulations are used to assess the conformational stability of the ligand within the active site of the protein. For example, an MD simulation of an indazole derivative (designated BDF) complexed with the COX-2 enzyme indicated that the compound was relatively stable in the enzyme's active site. researchgate.net The stability of the complex is often evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation period. A stable RMSD suggests that the ligand remains securely bound.

Furthermore, MD simulations allow for a detailed analysis of the dynamic interactions between the ligand and the receptor. Techniques such as Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) analysis can be applied to the simulation trajectory to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. researchgate.net This analysis considers various energy components, including van der Waals, electrostatic, and solvation energies, to offer a comprehensive view of the binding stability. researchgate.net

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules like this compound. These calculations provide detailed information about electron distribution, molecular orbitals, and reactivity.

DFT studies on indazole derivatives are commonly performed using functionals like B3LYP with basis sets such as 6-31G++(d,p) or 6-311++G(d,p). researchgate.netnih.gov These calculations can determine various global reactivity parameters, including the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap generally implies higher chemical reactivity. nih.govresearchgate.net Mapped electric potential (MEP) diagrams can also be generated to illustrate the reactive sites of molecules, identifying regions susceptible to electrophilic or nucleophilic attack. researchgate.net

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. |

| ΔE (Energy Gap) | The difference between ELUMO and EHOMO; an indicator of chemical reactivity and stability. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. |

| This table outlines key quantum chemical parameters calculated using DFT to predict the reactivity of indazole derivatives. researchgate.net |

DFT calculations are instrumental in elucidating reaction mechanisms involving indazole compounds. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways. For example, DFT has been used to study the regioselective alkylation of indazoles, providing insights into why certain nitrogen atoms (N1 or N2) are preferentially alkylated under different reaction conditions. nih.gov These studies can reveal the influence of factors like chelation with metal ions or non-covalent interactions in directing the outcome of a reaction. nih.gov

In another example, theoretical studies on the reaction of nitro-indazoles with formaldehyde used DFT calculations to determine the mechanism of formation of N1-CH2OH derivatives. nih.gov The calculations provided a sound theoretical basis for the experimental observations, confirming the structures and stability of the reaction products. nih.gov

Indazole exists in two tautomeric forms, 1H-indazole and 2H-indazole. nih.gov Computational methods are essential for determining the relative stabilities of these tautomers, which is crucial for understanding their reactivity and biological interactions. DFT and other high-level calculations can accurately predict the energy difference between tautomers.

Studies have consistently shown that the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net For the parent indazole molecule, the 1H-tautomer is calculated to be more stable by approximately 15 kJ·mol−1 (about 3.6 kcal/mol). nih.gov Similar calculations for a substituted indazole found the N1-tautomer to be favored by 3.1 kcal/mol, implying a 7:1 ratio of isomers in solution at 50 °C. nih.gov These computational predictions help in interpreting experimental results, such as NMR spectra, and in understanding which tautomer is likely to be the active form when interacting with a biological target. nih.gov

| Indazole Derivative | Computational Method | Energy Difference (N1 vs. N2) | Favored Tautomer |

| Indazole (parent) | MP2/6-31G** | 15 kJ·mol−1 (~3.6 kcal/mol) | 1H |

| Methyl 5-bromo-1H-indazole-3-carboxylate | DFT | 3.1 kcal/mol | 1H |

| (1H-Indazol-1-yl)methanol | B3LYP/6-311++G(d,p) | 20 kJ·mol−1 (~4.8 kcal/mol) | 1-substituted isomer |

| This table summarizes the calculated energy differences between N1 and N2 tautomers or isomers for various indazole derivatives, showing the consistent preference for the 1H tautomer or N1-substituted product. nih.govnih.gov |

Virtual Screening Approaches for Novel this compound Hit Identification and Lead Optimization

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov For a scaffold like this compound, VS can rapidly explore vast chemical space to find new "hits."

The process often starts with structure-based virtual screening, where molecular docking is used to "screen" thousands or even millions of compounds against a target protein's binding site. researchgate.netresearchgate.net The compounds are ranked based on their predicted binding affinity, and the top-scoring molecules are selected for further evaluation. nih.gov Pharmacokinetic properties are also considered early in the process, with filters such as Lipinski's rule of five being applied to discard compounds with poor drug-like properties. nih.gov

Once initial hits are identified, the process moves to lead optimization. nih.gov Here, computational tools help refine the structure of the hit compound to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov This can involve in silico design of new derivatives based on the initial scaffold and using docking and MD simulations to predict how these modifications will affect binding and stability. nih.govdndi.org This iterative cycle of design, computational evaluation, and synthesis accelerates the development of promising drug candidates from an initial screening hit. nih.gov

Advanced Analytical Techniques in the Research of 6,7 Difluoro 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Reactivity Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated indazoles like 6,7-Difluoro-1H-indazole. It provides detailed information about the molecular framework, connectivity of atoms, and the electronic environment of the nuclei.

A multi-nuclear NMR approach is essential for the unambiguous characterization of this compound. By probing various active nuclei (¹H, ¹³C, ¹⁵N, ¹⁹F), a complete picture of the molecule's structure can be assembled.

¹H NMR: Proton NMR spectra are used to identify the chemical environment of hydrogen atoms. For the indazole core, the signals from the aromatic protons provide information about their relative positions and coupling interactions. The NH proton typically appears as a broad signal.

¹³C NMR: Carbon-13 NMR is crucial for defining the carbon skeleton of the molecule. In this compound, the presence of fluorine atoms introduces characteristic carbon-fluorine (C-F) coupling constants, which are invaluable for assigning the signals of the fluorinated aromatic carbons. walisongo.ac.id The magnitude of these coupling constants (e.g., ¹JCF, ²JCF) provides definitive evidence for the points of fluorination.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic structure of the pyrazole (B372694) ring. nih.gov It is particularly effective for distinguishing between N1 and N2 isomers in substituted indazoles. researchgate.net The chemical shifts of the nitrogen atoms are sensitive to tautomeric forms and protonation states.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. walisongo.ac.id The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio. The spectrum provides direct evidence of the fluorine atoms, and their coupling to nearby protons (¹H-¹⁹F) and carbons (¹³C-¹⁹F) helps to confirm the substitution pattern on the aromatic ring. walisongo.ac.id

Detailed analysis of a related compound, 6,7-difluoro-3-methyl-1H-indazole, demonstrates the power of this multi-nuclear approach, with full characterization achieved through the combined use of these NMR techniques. researchgate.net

Table 1: Representative NMR Data for Fluorinated Indazole Scaffolds Note: This table is illustrative and based on data for closely related fluorinated indazoles. Exact chemical shifts (δ) and coupling constants (J) for this compound would require experimental measurement.

| Nucleus | Chemical Shift (ppm) Range | Key Features and Coupling Constants (Hz) |

| ¹H | 7.0 - 8.0 (Aromatic), >10.0 (NH, broad) | Aromatic protons show characteristic splitting patterns (e.g., doublets, triplets) due to ¹H-¹H and ¹H-¹⁹F coupling. |

| ¹³C | 110 - 150 | Carbons directly bonded to fluorine (C-F) appear as doublets with large one-bond coupling constants (¹JCF ≈ 240-260 Hz). Carbons two bonds away (C-C-F) show smaller two-bond couplings (²JCF ≈ 15-25 Hz). |

| ¹⁵N | Varies widely based on substitution | Provides distinct signals for N1 and N2, allowing for differentiation between isomers and tautomers. |

| ¹⁹F | -110 to -140 (relative to CFCl₃) | Signals are often complex multiplets due to coupling with aromatic protons. |

Solid-State NMR Spectroscopy for Conformational and Polymorphic Analysis

While solution NMR provides data on molecules in an averaged, isotropic environment, solid-state NMR (ssNMR) spectroscopy offers critical insights into the structure of materials in their solid form. nih.gov This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystal forms—which can significantly impact its physical properties.

For fluorinated indazoles, ssNMR is used to:

Determine Tautomeric Forms: In the solid state, indazole derivatives can exist as specific tautomers that may differ from what is observed in solution. ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) NMR experiments can definitively identify the tautomeric form present in the crystalline solid. researchgate.netresearchgate.net

Analyze Crystal Packing and Intermolecular Interactions: ssNMR is sensitive to the local environment of each nucleus. Differences in chemical shifts between the solution and solid-state spectra can reveal information about intermolecular interactions, such as hydrogen bonding, which dictates the supramolecular structure. rsc.org

Characterize Different Polymorphs: If this compound can crystallize in different polymorphic forms, each form will give a distinct ssNMR spectrum, making it a powerful tool for identifying and characterizing each unique crystal lattice. rsc.org

The combined use of solution and solid-state NMR provides a complete structural profile of the molecule, from its covalent framework to its arrangement in a crystalline matrix. researchgate.netnih.gov

X-ray Crystallography for Precise Solid-State Structure Determination and Co-crystal Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles.

For fluorinated 1H-indazoles, single-crystal X-ray diffraction studies reveal crucial information about:

Molecular Geometry: It confirms the planarity of the indazole ring system and the exact positions of the fluorine substituents.

Supramolecular Organization: The analysis of the crystal structure elucidates the patterns of intermolecular interactions, such as hydrogen bonds (typically involving the N-H group) and potential halogen bonds or π–π stacking interactions. These interactions govern how the molecules pack together in the crystal lattice. rsc.orgmdpi.com

Tautomer Confirmation: Crystallography provides unambiguous evidence of the dominant tautomer in the solid state, complementing findings from ssNMR. researchgate.net For example, studies on related fluorinated indazolinones have used X-ray crystallography to confirm the tautomeric forms predicted by spectroscopic methods. researchgate.net

Co-crystal Analysis: This technique is also instrumental in the analysis of co-crystals, where this compound is crystallized with another compound. This allows for the study of intermolecular interactions between different molecules, which is fundamental in the field of crystal engineering.

Studies on perfluorinated 1H-indazoles have demonstrated that these molecules can form chiral supramolecular helical structures from achiral monomers, a phenomenon that can be fully characterized using X-ray crystallography. rsc.org

Table 2: Illustrative Crystallographic Data Parameters for an Indazole Derivative Note: This table presents typical parameters obtained from a single-crystal X-ray diffraction experiment. Data for this compound is not publicly available and would require experimental determination.

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/n | A specific group describing the symmetry elements within the crystal. researchgate.net |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The dimensions and angles of the smallest repeating unit of the crystal lattice. |

| Z Value | 4 | The number of molecules per unit cell. |

| Hydrogen Bonding | N-H···N | Describes specific, strong intermolecular interactions that dictate crystal packing. |

Mass Spectrometry (MS) for Compound Characterization, Purity Assessment, and Metabolite Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, assess its purity, and elucidate its structure by analyzing its fragmentation patterns.

For this compound, MS is applied in several key areas:

Molecular Weight Confirmation and Purity Assessment: The most fundamental use of MS is to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, which in turn confirms the elemental composition. rsc.org This is also used to assess the purity of a sample by detecting the presence of any impurities with different molecular weights.

Structural Elucidation through Fragmentation: In tandem mass spectrometry (MS/MS), a specific ion (the parent or precursor ion) is selected and fragmented into smaller daughter or product ions. The resulting fragmentation pattern is a fingerprint that provides structural information. For this compound, characteristic losses of fragments like F, HF, or N₂ can help confirm the structure of the indazole core.

Metabolite Identification: In drug metabolism studies, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary tool for identifying metabolites. nih.gov After administration of this compound in an in vitro (e.g., liver microsomes) or in vivo system, samples are analyzed to detect new compounds. mdpi.com Metabolites are identified by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., oxidation, hydrolysis, conjugation). mdpi.com The fragmentation spectrum of a suspected metabolite is then compared to that of the parent drug to determine the site of metabolic modification. nih.govmdpi.com

Table 3: Hypothetical Mass Spectrometry Data for this compound and a Potential Metabolite

| Compound | [M+H]⁺ (m/z) | Potential Metabolic Reaction | Metabolite [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| This compound (C₇H₄F₂N₂) | 155.04 | Hydroxylation (+16 Da) | 171.04 | Fragments corresponding to the loss of N₂, HF, or cleavage of the pyrazole ring. |

| This compound (C₇H₄F₂N₂) | 155.04 | Glucuronidation (+176 Da) | 331.07 | A characteristic loss of the glucuronic acid moiety (-176 Da) to yield the parent ion at 155.04. |

Interdisciplinary Research Applications of 6,7 Difluoro 1h Indazole

Development as Chemical Biology Probes for Investigating Biological Pathways

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. nih.govqut.edu.au The addition of two fluorine atoms at the 6 and 7 positions of the indazole ring enhances its potential as a chemical biology probe by improving metabolic stability and modulating its electronic properties, which can lead to increased target specificity and bioavailability. mdpi.com Chemical biology probes are small molecules designed to interact with specific biological targets, such as proteins, to elucidate their function in complex biological systems.

One of the most significant applications of 6,7-Difluoro-1H-indazole in this area is as a core scaffold for the design of protein kinase inhibitors. mdpi.com Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. pageplace.de By developing potent and selective inhibitors for specific kinases, researchers can dissect the intricate signaling networks that govern cell proliferation, differentiation, and survival.

Derivatives of this compound have been investigated as inhibitors of various kinases. The difluoro substitution pattern can enhance the binding affinity of the molecule to the ATP-binding pocket of the target kinase. For instance, the fluorine atoms can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in the active site. This enhanced binding allows for the creation of highly selective probes that can distinguish between closely related kinases, which is a significant challenge in the field.

The use of these fluorinated indazole-based inhibitors as chemical biology probes allows researchers to:

Dissect Signaling Pathways: By selectively inhibiting a specific kinase, researchers can observe the downstream effects on the signaling cascade, thereby mapping out the components and connectivity of the pathway.

Validate Drug Targets: The ability of a selective inhibitor to produce a desired therapeutic effect in a disease model can help to validate the target kinase as a viable point of intervention for drug development.

Study Drug Resistance: These probes can be used to investigate the mechanisms by which cancer cells develop resistance to kinase inhibitor drugs.

Recent studies have highlighted the role of indazole derivatives in modulating important cancer-related pathways, such as the p53/MDM2 pathway. mdpi.comscielo.br The development of this compound-based probes for these and other pathways is an active area of research, with the potential to uncover new insights into disease mechanisms and identify novel therapeutic strategies.

| Indazole Derivative Class | Biological Target/Pathway | Application in Chemical Biology Research |

|---|---|---|

| Fluorinated Indazoles | Protein Kinases (e.g., VEGFR, FGFR) | Investigation of angiogenesis and cell proliferation signaling. pageplace.de |

| Indazole-based Compounds | p53/MDM2 Pathway | Probing mechanisms of tumor suppression and apoptosis. mdpi.comscielo.br |

| Substituted 1H-indazoles | Nitric Oxide Synthase (NOS) | Studying the role of nitric oxide in physiological and pathological processes. |

Potential for Developing Fluorescent or Radiotracer Derivatives for In Vivo Imaging Studies (e.g., PET)

In vivo imaging techniques, such as Positron Emission Tomography (PET), are powerful tools for visualizing and quantifying biological processes in living organisms. These techniques rely on the use of molecular imaging probes, which are molecules that can be labeled with a fluorescent dye or a positron-emitting radionuclide. The inherent properties of this compound make it an attractive scaffold for the development of such imaging probes.

The presence of fluorine atoms in the this compound structure is particularly advantageous for the development of PET radiotracers. The radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in clinical PET imaging due to its favorable decay properties, including a relatively short half-life of 109.8 minutes and low positron energy, which allows for high-resolution images. scielo.br The existing fluorine atoms on the this compound ring could potentially be substituted with ¹⁸F through nucleophilic aromatic substitution reactions, providing a direct route to radiolabeled probes.

While the direct radiolabeling of this compound itself has not been extensively reported, the synthesis of ¹⁸F-labeled derivatives of other fluorinated heterocyclic compounds for PET imaging is well-established. acs.org This precedent suggests that ¹⁸F-labeled this compound derivatives could be developed as PET tracers for a variety of biological targets, including:

Tumor Imaging: By attaching the ¹⁸F-labeled indazole scaffold to a tumor-targeting moiety, it may be possible to develop PET tracers for the early detection and monitoring of cancer.

Neuroimaging: Indazole derivatives have been explored for their activity on neurological targets. ¹⁸F-labeled probes could be used to study neurodegenerative diseases and other central nervous system disorders.

Pharmacokinetic Studies: PET imaging with ¹⁸F-labeled drug candidates can provide valuable information about their biodistribution, target engagement, and metabolism in vivo.

In addition to radiotracers, there is potential for developing fluorescent derivatives of this compound for in vivo optical imaging. The indazole nucleus can be chemically modified to incorporate a fluorophore, a molecule that emits light upon excitation. These fluorescent probes could be used for high-resolution imaging of biological processes at the cellular and subcellular level. The development of "turn-on" fluorescent probes, where the fluorescence is only activated upon binding to the target of interest, is a particularly promising area of research.

| Imaging Modality | Potential Derivative | Research Application |

|---|---|---|

| Positron Emission Tomography (PET) | ¹⁸F-labeled this compound | Non-invasive visualization of biological targets and pathways in vivo. |

| Fluorescence Microscopy | Fluorophore-conjugated this compound | High-resolution imaging of cellular processes and protein localization. |

Exploration in Materials Science, such as for Advanced Polymer Development

The unique electronic properties of this compound also make it an interesting building block for the creation of advanced materials, including polymers. The strong electron-withdrawing nature of the two fluorine atoms can significantly influence the electronic structure of the indazole ring, leading to materials with tailored optical and electronic properties. mdpi.com

While the direct incorporation of this compound into polymers is an emerging area of research, the use of other indazole derivatives in polymer science has been demonstrated. For example, 5,6-dihydroxy-1H-indazole has been shown to be capable of self-polymerization and copolymerization with dopamine, indicating that the indazole scaffold is compatible with polymerization reactions. This opens up the possibility of creating novel polymers incorporating the 6,7-difluoro-indazole moiety.

The introduction of fluorinated groups into polymers is a well-established strategy for enhancing their performance characteristics. Fluorinated polymers often exhibit improved thermal stability, chemical resistance, and unique optical and electronic properties. By incorporating this compound into a polymer backbone, it may be possible to develop advanced materials for a range of applications, including:

Organic Electronics: The tunable electronic properties of the difluoro-indazole unit could be exploited in the design of organic semiconductors for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.com

High-Performance Polymers: The incorporation of the rigid and thermally stable difluoro-indazole moiety could lead to the development of polymers with enhanced mechanical strength and thermal resistance.

Sensors: Polymers containing the this compound unit could be designed to exhibit changes in their optical or electronic properties upon binding to specific analytes, forming the basis for novel chemical sensors.